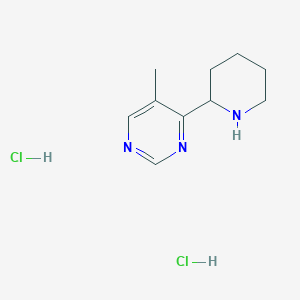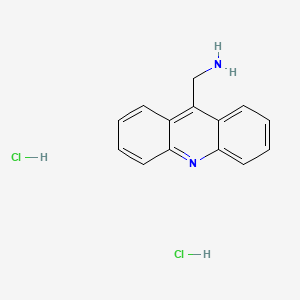
Adipokinetic Hormone G (Gryllus bimaculatus)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipokinetic Hormone G (Gryllus bimaculatus), also known as Grybi-AKH, is an adipokinetic hormone that regulates energy homeostasis in insects . It mobilizes lipid and carbohydrate from the fat body, which is a crucial step for maintaining metabolic states and multiple biological processes in order to supply and allocate the required energy .
Synthesis Analysis
The synthesis of Grybi-AKH involves the use of RNA sequencing data. cDNAs encoding Grybi-AKH and its highly homologous hormone AKH/corazonin-related peptide (GbACP) have been identified in the corpora cardiaca of the two-spotted cricket, Gryllus bimaculatus . RT-PCR revealed that Grybi-AKH and GbACP are predominantly expressed in the corpora cardiaca and corpora allata, respectively .Chemical Reactions Analysis
Grybi-AKH plays a crucial role in the mobilization of lipids and carbohydrates from the fat body of insects . It has been reported to act as a homeostatic regulator, in addition to its other multiple functions .Scientific Research Applications
Regulation of Nutritional State
Adipokinetic hormone (AKH) is a peptide hormone that regulates the nutritional state in insects by supporting the mobilization of lipids . It plays a crucial role in maintaining the energy balance within the insect’s body .
Control of Feeding Frequency
A study found that manipulating AKH signaling in the two-spotted cricket, Gryllus bimaculatus, affected its feeding frequency . The knockdown of the AKH receptor increased the feeding frequency but did not alter meal duration .
Enhancement of Starvation Resistance
The same study also found that the knockdown of the AKH receptor enhanced the cricket’s resistance to starvation . This suggests that AKH could be used to manipulate an insect’s ability to withstand periods of food scarcity .
Modulation of Lipid Levels
AKH signaling has been found to modulate lipid levels in the hemolymph, the fluid equivalent to blood in insects . The knockdown of the AKH receptor decreased hemolymph lipid levels .
5. Determination of Dietary Fatty Acid Preference AKH signaling determines dietary fatty acid preference through maintenance of hemolymph fatty acid composition in the cricket Gryllus bimaculatus . The knockdown of the AKH receptor significantly increases the preference of unsaturated fatty acids .
Energy Mobilization
AKH functions in supplying the required energy by releasing lipids and carbohydrates from the fat body into the hemolymph . This energy mobilization is crucial for various situations, such as for a long flight by migratory insects .
Mechanism of Action
The Adipokinetic Hormone G (Gryllus bimaculatus), also known as pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH2, is a peptide hormone that plays a crucial role in energy homeostasis in insects .
Target of Action
The primary target of this hormone is the fat body in insects . The fat body is an organ similar to the liver in vertebrates and is responsible for storing and mobilizing nutrients .
Mode of Action
The hormone interacts with its target, the fat body, by binding to its receptor, the Adipokinetic Hormone Receptor . This interaction triggers the mobilization of lipids and carbohydrates from the fat body into the hemolymph, which is the insect equivalent of blood .
Biochemical Pathways
The hormone affects the lipid and carbohydrate metabolic pathways. It promotes the conversion of triacylglycerol (TAG) to diacylglycerol (DAG) and fatty acids in the fat body . This process is crucial for maintaining metabolic states and multiple biological processes in insects .
Pharmacokinetics
It is known that the hormone is synthesized and released from the corpora cardiaca, a part of the insect brain . After release, it binds to its receptor in the fat body, triggering the mobilization of nutrients .
Result of Action
The action of the hormone results in elevated levels of carbohydrates and lipids in the hemolymph . This provides the necessary energy for various high-energy activities in insects, such as flight and locomotion . Additionally, it has been observed that the hormone can reduce food intake significantly .
Action Environment
The action of this hormone can be influenced by various environmental factors. For instance, during periods of high-energy demand (such as flight), the hormone’s action can be more pronounced . .
Future Directions
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N11O12/c1-21(2)35(53-38(61)27-13-14-33(58)48-27)43(66)51-30(17-32(44)57)40(63)50-29(15-23-9-5-4-6-10-23)39(62)52-31(20-55)41(64)54-36(22(3)56)42(65)47-19-34(59)49-28(37(45)60)16-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21-22,27-31,35-36,46,55-56H,13-17,19-20H2,1-3H3,(H2,44,57)(H2,45,60)(H,47,65)(H,48,58)(H,49,59)(H,50,63)(H,51,66)(H,52,62)(H,53,61)(H,54,64)/t22-,27+,28+,29+,30+,31+,35+,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFDDGDBQYNXBK-OCVFHUKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCC(=O)N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary function of Adipokinetic Hormone G (Grb-AKH) in insects, and how does its structure relate to this function?
A1: Adipokinetic Hormone G (Grb-AKH) is a key regulator of energy metabolism in insects. It primarily functions by mobilizing stored lipids from the fat body, releasing them into the hemolymph for energy utilization by flight muscles or other tissues during periods of high energy demand. [, ] This is achieved through its interaction with specific receptors on fat body cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)
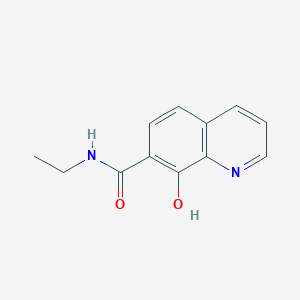

![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)
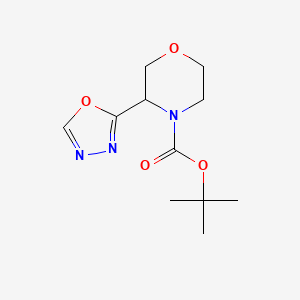

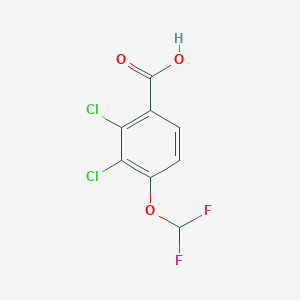
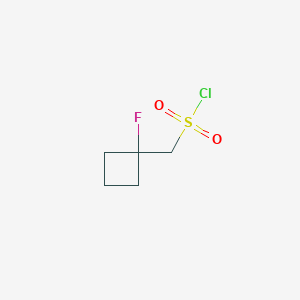
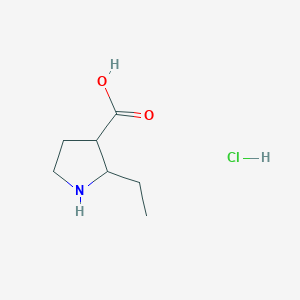
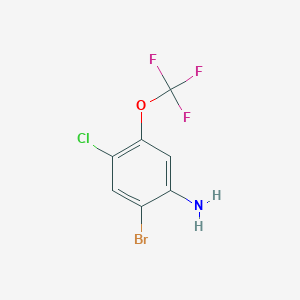
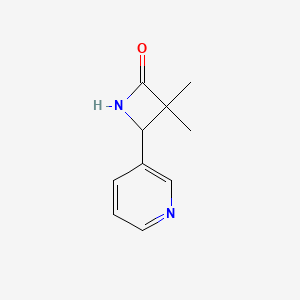
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)
